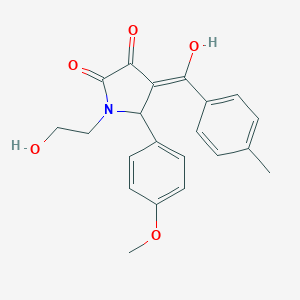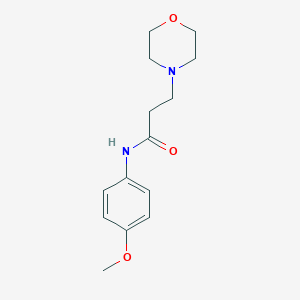
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, an important signaling molecule involved in several physiological and pathological processes.
Mécanisme D'action
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which is an important signaling molecule involved in several physiological and pathological processes. 20-HETE is synthesized from arachidonic acid by the action of cytochrome P450 enzymes. 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. By inhibiting 20-HETE synthesis, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one modulates several downstream signaling pathways involved in blood pressure regulation, cancer progression, and ischemic stroke.
Biochemical and physiological effects:
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects depending on the disease model and the target tissue. In hypertension, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces blood pressure by inhibiting 20-HETE synthesis and improving endothelial function. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits tumor growth and metastasis by targeting the tumor microenvironment and modulating several signaling pathways involved in angiogenesis, invasion, and metastasis. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments depending on the research question and the experimental setup. One advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which allows for the specific modulation of 20-HETE signaling pathways. Another advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in several disease models, which provides a wealth of information on its potential therapeutic applications. One limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have off-target effects on other cytochrome P450 enzymes, which can complicate the interpretation of the results. Another limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have dose-dependent effects, which requires careful optimization of the experimental conditions.
Orientations Futures
There are several future directions for the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications. One direction is to investigate the role of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases where 20-HETE signaling is involved, such as renal and pulmonary diseases. Another direction is to develop more potent and selective inhibitors of 20-HETE synthesis with improved pharmacokinetic properties. Another direction is to investigate the combination of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with other therapies to enhance its therapeutic efficacy. Overall, the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has the potential to provide novel insights into the role of 20-HETE signaling in several diseases and to develop new therapeutic strategies for these diseases.
Méthodes De Synthèse
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions including esterification, amidation, and cyclization. The purity and yield of the final product can be optimized by careful purification and characterization techniques.
Applications De Recherche Scientifique
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in several diseases including hypertension, cancer, and ischemic stroke. The compound has been shown to reduce blood pressure in animal models of hypertension by inhibiting 20-HETE synthesis. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce brain damage and improve neurological function by reducing inflammation and oxidative stress.
Propriétés
Nom du produit |
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C21H21NO5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-13-3-5-15(6-4-13)19(24)17-18(14-7-9-16(27-2)10-8-14)22(11-12-23)21(26)20(17)25/h3-10,18,23-24H,11-12H2,1-2H3/b19-17- |
Clé InChI |
GMRWMOQWGYXZNW-ZPHPHTNESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)

![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)

amino]propanamide](/img/structure/B247018.png)